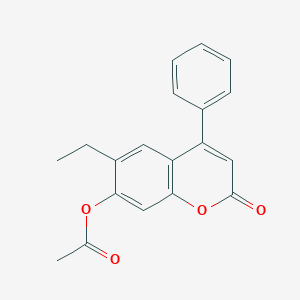
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is an organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromen-2-one core structure with an ethyl group at the 6-position, a phenyl group at the 4-position, and an acetate ester at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-phenylcoumarin.
Esterification: The hydroxyl group at the 7-position is esterified using acetic anhydride in the presence of a catalyst such as pyridine.
Alkylation: The ethyl group is introduced at the 6-position through an alkylation reaction using ethyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromen-2-one core.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the chromen-2-one core.
Substitution: Various substituted coumarin derivatives.
Applications De Recherche Scientifique
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing anticoagulant and anti-inflammatory agents.
Industry: Utilized in the production of dyes, optical brighteners, and perfumes.
Mécanisme D'action
The mechanism of action of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes such as cytochrome P450, influencing metabolic pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-ethyl-2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness
6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 6-position and the acetate ester at the 7-position differentiates it from other coumarin derivatives, potentially enhancing its biological activity and stability.
Propriétés
IUPAC Name |
(6-ethyl-2-oxo-4-phenylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-3-13-9-16-15(14-7-5-4-6-8-14)10-19(21)23-18(16)11-17(13)22-12(2)20/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFCYUYTNYZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~5~-(4-FLUORO-2-METHYLPHENYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5872910.png)
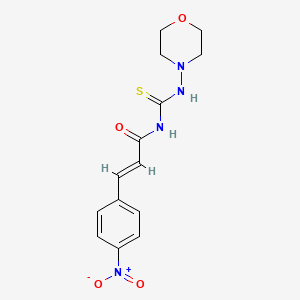
![3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE](/img/structure/B5872934.png)
![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5872940.png)

![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
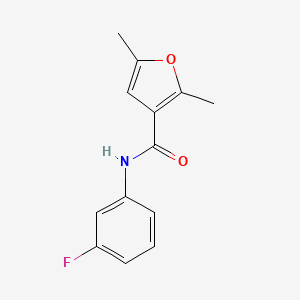
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE](/img/structure/B5872966.png)
![2-(2-chlorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5872971.png)
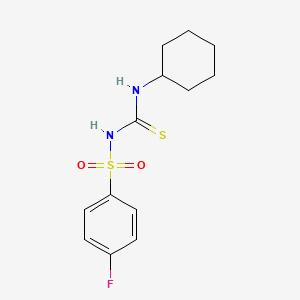
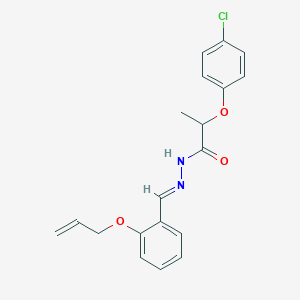
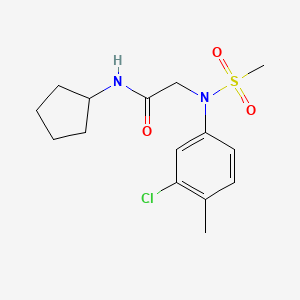
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)
